molecular formula C14H11ClN2O3 B11021849 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B11021849
M. Wt: 290.70 g/mol
InChI Key: XWRVTZUXHGFDMV-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O3. It is a derivative of benzamide, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-8-10(17(19)20)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18)

InChI Key

XWRVTZUXHGFDMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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